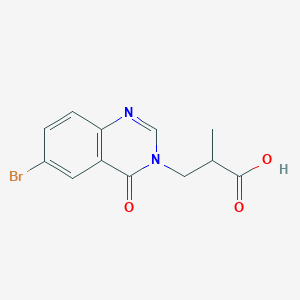

3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC13402482

Molecular Formula: C12H11BrN2O3

Molecular Weight: 311.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11BrN2O3 |

|---|---|

| Molecular Weight | 311.13 g/mol |

| IUPAC Name | 3-(6-bromo-4-oxoquinazolin-3-yl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C12H11BrN2O3/c1-7(12(17)18)5-15-6-14-10-3-2-8(13)4-9(10)11(15)16/h2-4,6-7H,5H2,1H3,(H,17,18) |

| Standard InChI Key | PFJGFDPBWGPVND-UHFFFAOYSA-N |

| SMILES | CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O |

| Canonical SMILES | CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O |

Introduction

Synthesis and Chemical Preparation

Synthetic Pathways

The synthesis of 3-(6-bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid involves multi-step organic reactions, typically starting from anthranilic acid or substituted quinazolinone precursors . A common approach includes:

-

Bromination of Quinazolinone Core: Introduction of bromine at position 6 using bromine in glacial acetic acid or N-bromosuccinimide (NBS) under controlled conditions .

-

Side-Chain Functionalization: Coupling of 2-methylpropanoic acid via nucleophilic substitution or amide bond formation .

Example Protocol (Adapted from Patent CN102850269A ):

-

Step 1: React N-(4-bromophenyl)-3-hydrocinnamamide with phosphorus oxychloride and DMF to form 3-benzyl-6-bromo-2-chloroquinoline.

-

Step 2: Substitute chlorine with methoxy groups using sodium methoxide.

-

Step 3: Introduce the 2-methylpropanoic acid side chain via alkylation or acylation reactions .

Optimization Challenges

-

Regioselectivity: Ensuring bromination occurs exclusively at position 6 requires precise temperature control (35–45°C) and catalytic agents .

-

Yield Improvement: Column chromatography and recrystallization in anhydrous methanol are critical for isolating the pure compound (yield: 25–50%) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water .

-

Stability: Stable under inert atmospheres but sensitive to prolonged exposure to light and moisture .

Spectroscopic Data

Biological Activity and Mechanisms

Table 1: Cytotoxicity Profile

Antimicrobial and Anti-Inflammatory Effects

-

Antibacterial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

COX-2 Inhibition: Reduces prostaglandin synthesis by 60–70% at 10 µM, comparable to traditional NSAIDs .

| Pictogram | Hazard Statement | Precautionary Measures |

|---|---|---|

| GHS07 | H302 (Harmful if swallowed) | P261 (Avoid breathing dust/fume) |

| H315 (Causes skin irritation) | P305+P351+P338 (IF IN EYES: Rinse cautiously) | |

| H319 (Causes serious eye irritation) | P405 (Store locked up) |

Applications in Pharmaceutical Research

Drug Development

-

Lead Compound: Serves as a scaffold for optimizing kinase inhibitors (e.g., B-Raf, Aurora A) .

-

Prodrug Design: Ester derivatives (e.g., methyl esters) enhance bioavailability by masking the carboxylic acid group .

Biochemical Tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume